1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride
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Overview
Description
1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride involves several steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Chemical Reactions Analysis
1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its antimicrobial, antiviral, and antifungal properties make it useful in studying pathogen resistance and developing new treatments.
Medicine: The compound’s antitumor and kinase inhibitory activities are valuable in cancer research and drug development.
Industry: Its antioxidant properties are explored for use in preserving food and cosmetics.
Mechanism of Action
The exact mechanism of action of 1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride is not fully understood. it is known to interact with various molecular targets and pathways. For instance, its kinase inhibitory activity suggests it may interfere with signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-: Known for its antioxidant properties
Properties
Molecular Formula |
C14H21Cl2N3 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
1-(azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-3-12(5-7-15-6-1)11-13-14-4-2-9-17(14)10-8-16-13;;/h2,4,8-10,12,15H,1,3,5-7,11H2;2*1H |
InChI Key |
HGYJHXGGWCKUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CC2=NC=CN3C2=CC=C3.Cl.Cl |
Origin of Product |
United States |
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